molecular formula C19H23N3O B11804671 (6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone

(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone

Katalognummer: B11804671
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: VXPGRRKFOBRWOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone is a complex organic compound that features a combination of piperazine, pyridine, and phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the pyridine and phenyl groups through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient and scalable, ensuring consistent quality and minimizing waste.

Analyse Chemischer Reaktionen

Types of Reactions

(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups or modify existing ones.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are explored to understand its therapeutic potential.

Medicine

In medicine, this compound is investigated for its potential to treat various diseases. Its ability to modulate specific biological pathways makes it a candidate for drug development.

Industry

In industry, this compound is used in the development of new materials with specific properties, such as enhanced strength, flexibility, or conductivity. Its versatility makes it valuable in various industrial applications.

Wirkmechanismus

The mechanism of action of (6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The compound’s structure allows it to bind to these targets with high specificity and affinity, influencing their activity and downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-Ethylpiperazin-1-yl)(phenyl)methanone
  • 2-Methylpyridin-3-yl)(phenyl)methanone
  • (6-(4-Methylpiperazin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone

Uniqueness

(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C19H23N3O

Molekulargewicht

309.4 g/mol

IUPAC-Name

[6-(4-ethylpiperazin-1-yl)-2-methylpyridin-3-yl]-phenylmethanone

InChI

InChI=1S/C19H23N3O/c1-3-21-11-13-22(14-12-21)18-10-9-17(15(2)20-18)19(23)16-7-5-4-6-8-16/h4-10H,3,11-14H2,1-2H3

InChI-Schlüssel

VXPGRRKFOBRWOI-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCN(CC1)C2=NC(=C(C=C2)C(=O)C3=CC=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.